[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-bromo-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate
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Overview
Description
N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate is a chemically modified nucleoside. This compound is primarily used in the field of nucleic acid chemistry, particularly in the synthesis of oligonucleotides. The presence of the 4,4’-dimethoxytrityl group provides protection to the nucleoside during chemical reactions, while the bromine atom at the 8-position of guanosine introduces unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate typically involves multiple steps:
Protection of the Hydroxyl Groups: The hydroxyl groups at the 2’, 3’, and 5’ positions of guanosine are protected using acetic anhydride to form triacetate.
Introduction of the 4,4’-Dimethoxytrityl Group: The 5’-hydroxyl group is selectively deprotected and then reacted with 4,4’-dimethoxytrityl chloride in the presence of a base to introduce the dimethoxytrityl group.
Bromination: The bromine atom is introduced at the 8-position of the guanosine ring using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Purification: Using techniques such as column chromatography and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles.
Deprotection Reactions: The 4,4’-dimethoxytrityl group can be removed under acidic conditions to expose the hydroxyl group for further reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Deprotection Reactions: Acidic conditions using reagents like trichloroacetic acid (TCA) or dichloroacetic acid (DCA).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted guanosine derivatives can be formed.
Deprotected Products: Removal of the dimethoxytrityl group yields the free hydroxyl group, allowing for further functionalization.
Scientific Research Applications
N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate has several applications in scientific research:
Oligonucleotide Synthesis: Used as a building block in the synthesis of modified oligonucleotides for research in genetics and molecular biology.
Chemical Probes: Utilized in the development of chemical probes to study nucleic acid interactions and modifications.
Drug Development: Investigated for its potential in the development of antiviral and anticancer agents due to its unique reactivity.
Mechanism of Action
The mechanism of action of N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate involves:
Protection and Deprotection: The dimethoxytrityl group protects the hydroxyl groups during synthesis and can be selectively removed to expose reactive sites.
Substitution Reactions:
Comparison with Similar Compounds
Similar Compounds
N-(4,4’-Dimethoxytrityl)-8-nitroguanosine 2’,3’,5’-Triacetate: Similar in structure but with a nitro group instead of a bromine atom, used in similar applications.
N-(4,4’-Dimethoxytrityl)-8-azidoguanosine 2’,3’,5’-Triacetate: Contains an azido group, offering different reactivity and applications.
Uniqueness
N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to other similar compounds. This allows for specific modifications and applications in nucleic acid chemistry.
Properties
Molecular Formula |
C37H36BrN5O10 |
---|---|
Molecular Weight |
790.6 g/mol |
IUPAC Name |
[3,4-diacetyloxy-5-[2-[[bis(4-methoxyphenyl)-phenylmethyl]amino]-8-bromo-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C37H36BrN5O10/c1-20(44)50-19-28-30(51-21(2)45)31(52-22(3)46)34(53-28)43-32-29(39-35(43)38)33(47)41-36(40-32)42-37(23-9-7-6-8-10-23,24-11-15-26(48-4)16-12-24)25-13-17-27(49-5)18-14-25/h6-18,28,30-31,34H,19H2,1-5H3,(H2,40,41,42,47) |
InChI Key |
DHIXZEUEBYPZHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)NC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C2Br)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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